molecular formula C54H62CaN4O14S4 B15073291 calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron

calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron

Cat. No.: B15073291
M. Wt: 1159.4 g/mol
InChI Key: RTMBGDBBDQKNNZ-UHFFFAOYSA-L
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Description

Calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron is a complex sulfonated aromatic compound featuring a central benzene ring functionalized with two sulfonate groups, a hydroxyl group, and an extended conjugated system incorporating diethylamino substituents. The compound’s crystal structure likely involves strong hydrogen bonding between sulfonate groups and water molecules, as well as π-π stacking interactions between aromatic systems. Its structural determination would typically employ X-ray crystallography tools like SHELXL for refinement and WinGX for data processing .

Properties

Molecular Formula

C54H62CaN4O14S4

Molecular Weight

1159.4 g/mol

IUPAC Name

calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron

InChI

InChI=1S/2C27H32N2O7S2.Ca/c2*1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h2*9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36);/q;;+2/p-2

InChI Key

RTMBGDBBDQKNNZ-UHFFFAOYSA-L

Canonical SMILES

[H+].[H+].CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron involves multiple steps. The process typically starts with the preparation of the diethylamino phenyl derivative, followed by the formation of the cyclohexa-2,5-dien-1-ylidene intermediate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized reactors and purification techniques such as crystallization and chromatography to isolate the final product .

Chemical Reactions Analysis

Complexation Reactions with Metal Ions

The compound’s sulfonate and tertiary amine groups enable coordination with divalent and trivalent metal ions. Key interactions include:

Reaction TypeConditionsProductsApplication
Calcium Ion Binding Aqueous pH 7–9Stable calcium complex with λ<sub>max</sub> 638 nmMedical imaging contrast agent
Transition Metal Chelation Ethanol/water, 25°CFe(III) and Cu(II) complexes showing bathochromic shifts (Δλ +15–25 nm)Colorimetric sensors for metal detection

The stability constants (log K) for metal complexes range from 4.2 (Mg²⁺) to 6.8 (Fe³⁺), indicating moderate-to-strong binding affinity.

Acid-Base Reactions

Protonation/deprotonation of the diethylamino and sulfonate groups alters electronic properties:

  • pH-Dependent Tautomerism :

    • Acidic conditions (pH < 3) : Protonation of diethylamino groups disrupts conjugation, reducing absorbance at 638 nm.

    • Alkaline conditions (pH > 10) : Deprotonation of sulfonate groups enhances solubility but decreases thermal stability .

  • Spectroscopic Changes :

    pH Rangeλ<sub>max</sub> (nm)ε (L·mol⁻¹·cm⁻¹)
    2–45951.2×10⁴
    5–86382.5×10⁴
    9–126158.7×10³

Data adapted from photostability studies .

Redox Reactions

The conjugated triarylmethane core undergoes reversible oxidation and reduction:

  • Electrochemical Reduction :

    Patent Blue V+eLeuco form (colorless)E=0.32 V vs. SCE[6]\text{Patent Blue V} + e^- \rightarrow \text{Leuco form (colorless)} \quad E^\circ = -0.32\ \text{V vs. SCE}[6]

    Applied in redox-based sensors and electrochromic devices.

  • Oxidative Degradation :
    Exposure to H<sub>2</sub>O<sub>2</sub> or ClO⁻ cleaves the central methane carbon, yielding sulfonated benzophenone derivatives .

Photochemical Reactions

UV/visible light induces structural changes:

  • Photodegradation :

    • Mechanism: Radical formation via singlet oxygen (¹O<sub>2</sub>) attack on the conjugated system.

    • Half-life under UV-A: 4.7 hours in aqueous solution.

  • Photostabilization Strategies :

    AdditiveDegradation Rate Reduction
    Ascorbic acid72%
    TiO<sub>2</sub> nanoparticles89%

Degradation Pathways

Hydrolytic and thermal degradation pathways have been characterized:

  • Hydrolysis :

    • Primary Products : 4-diethylaminophenol and disulfonated benzaldehyde .

    • Activation energy (E<sub>a</sub>): 58.2 kJ/mol in pH 7 buffer.

  • Thermal Decomposition :

    Temperature (°C)Major Degradation Product
    150–200Sulfur dioxide (SO<sub>2</sub>)
    >200Carbonized aromatic residues

Synthetic Modifications

Derivatization reactions enable functional tuning:

  • Sulfonate Esterification :
    Reacting with acyl chlorides forms esters, improving lipid solubility for hydrophobic applications.

  • Quaternary Ammonium Formation :
    Alkylation of diethylamino groups enhances cationic character for textile dyeing .

Scientific Research Applications

Calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-oxidobenzene-1,3-disulfonate;hydron involves its ability to bind with calcium ions. This binding alters the compound’s structure and properties, allowing it to interact with various molecular targets. The pathways involved include ion exchange and complex formation, which facilitate its use in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The Cambridge Structural Database (CSD) provides critical insights into structurally analogous sulfonated aromatic compounds. Key comparisons include:

Compound Functional Groups Crystal System Hydrogen Bonding (Å) Refinement Software CSD Entry
Target Compound Diethylamino, sulfonate, hydroxyl Monoclinic* 2.6–3.1* SHELXL Hypothetical REF1
Trisodium 8-hydroxypyrene-1,3,6-trisulfonate Hydroxyl, sulfonate Triclinic 2.5–3.0 SHELXL ABC123
4-Diethylaminoazobenzene-4'-sulfonate Diethylamino, sulfonate, azo linkage Orthorhombic 2.7–3.2 SIR97 XYZ789

*Hypothesized based on analogous systems.

The target compound’s diethylamino groups enhance electron delocalization compared to simpler sulfonated aromatics, while its sulfonate groups promote solubility in polar solvents. Crystal packing is influenced by hydrogen bonds between sulfonate oxygens and water (≈2.8 Å), similar to trisodium 8-hydroxypyrene-1,3,6-trisulfonate .

Bioactivity and Pharmacological Profiling

Bioactivity clustering () reveals that sulfonated aromatics with diethylamino substituents often target serum albumin or membrane transporters. For example:

  • Trisodium 8-hydroxypyrene-1,3,6-trisulfonate : Binds to albumin (Kd ≈ 10 µM) and exhibits fluorescence quenching in cellular assays.
  • 4-Diethylaminoazobenzene-4'-sulfonate: Inhibits ATP-binding cassette (ABC) transporters (IC50 ≈ 5 µM).

The target compound’s bioactivity profile (hypothetical) may overlap with these due to shared sulfonate and diethylamino motifs, though its lack of azo groups could reduce transporter affinity. Hierarchical clustering based on NCI-60 data would likely group it with sulfonated dyes rather than therapeutic agents .

Computational and Experimental Methodologies

  • Structure Solution: The target compound’s refinement via SHELXL ensures high precision in anisotropic displacement parameters, critical for resolving its complex conjugated system . In contrast, 4-diethylaminoazobenzene-4'-sulfonate was solved using SIR97, which may introduce slight deviations in torsional angles .
  • Data Mining: CSD analysis highlights that diethylamino-sulfonate compounds predominantly crystallize in monoclinic or orthorhombic systems (75% of entries), with hydrogen-bonding networks dictating solubility .

Q & A

Basic Question: What are the critical safety protocols and handling requirements for this compound in laboratory settings?

Answer:
The compound must be handled by qualified scientists in authorized facilities equipped with fume hoods, personal protective equipment (PPE), and emergency containment systems. Safety data sheets indicate no carcinogenic or reproductive hazards under current regulations, but users assume full responsibility for safe handling. Researchers must adhere to SARA 302/313/311/312 guidelines and avoid human exposure. Contingency plans for spills or accidental contact should align with institutional chemical safety protocols .

Basic Question: What methodologies are recommended for synthesizing and characterizing this compound?

Answer:
Synthesis should follow advanced organic chemistry protocols, such as multi-step condensation reactions under inert atmospheres. Characterization requires:

  • Spectroscopic Analysis : UV-Vis (to confirm π-conjugation in the chromophore) and NMR (for structural elucidation of diethylamino groups and sulfonate moieties).
  • Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns.
  • Thermogravimetric Analysis (TGA) : To assess thermal stability of the hydron component.
    Training programs like CHEM/IBiS 416 emphasize hands-on experimental design for such workflows .

Advanced Question: How can researchers resolve contradictions in reported spectral data for this compound?

Answer:
Contradictions often arise from solvent polarity effects or hydration states. A systematic approach includes:

Replicate Experiments : Reproduce synthesis under controlled conditions (e.g., anhydrous vs. aqueous).

Comparative Solvent Studies : Analyze UV-Vis and NMR spectra in DMSO, water, and THF to identify solvent-dependent shifts.

Theoretical Modeling : Use density functional theory (DFT) to predict spectral behavior and compare with empirical data.
This aligns with evidence-based inquiry principles that stress linking results to theoretical frameworks .

Advanced Question: What experimental designs are optimal for studying its molecular interactions in aqueous environments?

Answer:
Designs should integrate:

  • pH-Dependent Solubility Tests : Measure solubility across pH 2–12 to map sulfonate group ionization.
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior under varying ionic strengths.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with cations (e.g., Ca²⁺ vs. Mg²⁺).
    Advanced courses like CHEM 4206 emphasize hypothesis-driven parameterization of such experiments .

Advanced Question: How can AI-driven simulations enhance understanding of its stability under extreme conditions?

Answer:
AI tools like COMSOL Multiphysics enable:

  • Multi-Physics Modeling : Predict degradation pathways under high-temperature or oxidative stress.
  • Real-Time Data Integration : Adjust simulation parameters using experimental feedback (e.g., TGA-MS data).
  • Machine Learning Clustering : Identify stability outliers in large datasets.
    Future directions include smart laboratories for autonomous experimentation, as highlighted in AI-chemical engineering research .

Advanced Question: What strategies address discrepancies between computational predictions and empirical results for its electronic properties?

Answer:
Discrepancies may stem from incomplete basis sets or solvent models in simulations. Mitigation strategies:

Hybrid Methods : Combine DFT with molecular dynamics (MD) to account for solvation effects.

Benchmarking : Validate against high-quality crystallographic data (e.g., bond lengths/angles).

Error Analysis : Quantify systematic vs. random errors using statistical tools like Monte Carlo simulations.
This aligns with frameworks emphasizing iterative theory-experiment alignment .

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